2-[(Carboxymethyl)amino]-4-methoxybenzoic acid
Overview
Description
2-[(Carboxymethyl)amino]-4-methoxybenzoic acid is an organic compound with the molecular formula C10H11NO5 It is characterized by the presence of a carboxymethyl group attached to an amino group, which is further connected to a methoxybenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Carboxymethyl)amino]-4-methoxybenzoic acid typically involves the reaction of 4-methoxybenzoic acid with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(Carboxymethyl)amino]-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid derivative.
Reduction: The carboxyl groups can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include dicarboxylic acid derivatives, alcohol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Carboxymethyl)amino]-4-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Carboxymethyl)amino]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the carboxymethyl and amino groups, resulting in different chemical properties and reactivity.
2-Amino-4-methoxybenzoic acid: Lacks the carboxymethyl group, affecting its solubility and biological activity.
2-[(Carboxymethyl)amino]benzoic acid: Lacks the methoxy group, influencing its lipophilicity and interaction with biological targets.
Uniqueness
2-[(Carboxymethyl)amino]-4-methoxybenzoic acid is unique due to the presence of both carboxymethyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for interaction with various biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(carboxymethylamino)-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-16-6-2-3-7(10(14)15)8(4-6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLIVJXYQGPUDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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